molecular formula C17H15ClN6 B14849203 (E)-4-amino-4-(4-(2-chlorophenyl)piperazin-1-yl)buta-1,3-diene-1,1,3-tricarbonitrile

(E)-4-amino-4-(4-(2-chlorophenyl)piperazin-1-yl)buta-1,3-diene-1,1,3-tricarbonitrile

Cat. No.: B14849203
M. Wt: 338.8 g/mol
InChI Key: ZTMLWPJKBUISPU-UHFFFAOYSA-N
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Description

4-amino-4-[4-(2-chlorophenyl)piperazin-1-yl]buta-1,3-diene-1,1,3-tricarbonitrile is a complex organic compound that features a piperazine ring substituted with a 2-chlorophenyl group and a butadiene chain with three nitrile groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-4-[4-(2-chlorophenyl)piperazin-1-yl]buta-1,3-diene-1,1,3-tricarbonitrile typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-amino-4-[4-(2-chlorophenyl)piperazin-1-yl]buta-1,3-diene-1,1,3-tricarbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of 4-amino-4-[4-(2-chlorophenyl)piperazin-1-yl]buta-1,3-diene-1,1,3-tricarbonitrile involves its interaction with specific molecular targets. The piperazine ring and the 2-chlorophenyl group are crucial for binding to receptors and enzymes, influencing biological pathways. The nitrile groups may also play a role in the compound’s reactivity and interaction with biological molecules .

Comparison with Similar Compounds

Similar Compounds

  • 4-amino-4-[4-(2,3-dichlorophenyl)piperazin-1-yl]buta-1,3-diene-1,1,3-tricarbonitrile
  • 4-amino-4-[4-(4-chlorophenyl)piperazin-1-yl]buta-1,3-diene-1,1,3-tricarbonitrile

Uniqueness

4-amino-4-[4-(2-chlorophenyl)piperazin-1-yl]buta-1,3-diene-1,1,3-tricarbonitrile is unique due to the specific positioning of the 2-chlorophenyl group, which can significantly influence its chemical reactivity and biological activity compared to its analogs .

Properties

Molecular Formula

C17H15ClN6

Molecular Weight

338.8 g/mol

IUPAC Name

4-amino-4-[4-(2-chlorophenyl)piperazin-1-yl]buta-1,3-diene-1,1,3-tricarbonitrile

InChI

InChI=1S/C17H15ClN6/c18-15-3-1-2-4-16(15)23-5-7-24(8-6-23)17(22)14(12-21)9-13(10-19)11-20/h1-4,9H,5-8,22H2

InChI Key

ZTMLWPJKBUISPU-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2Cl)C(=C(C=C(C#N)C#N)C#N)N

Origin of Product

United States

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